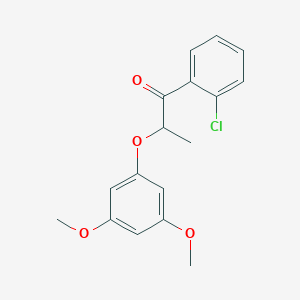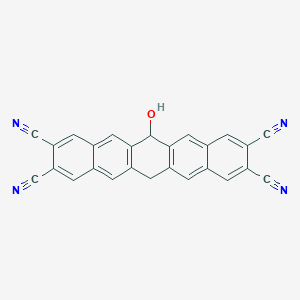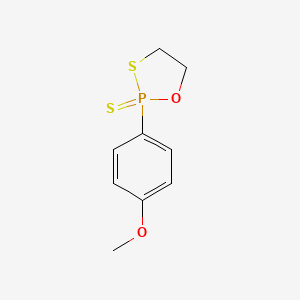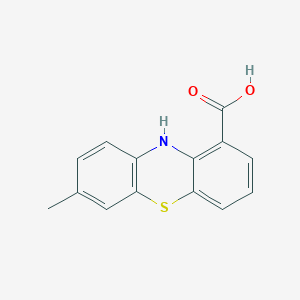
1-Methyl-2-(3-nitropyridin-2-yl)-1h-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(3-nitropyridin-2-yl)-1h-indole is a heterocyclic compound that features both an indole and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(3-nitropyridin-2-yl)-1h-indole typically involves multi-step procedures. One common method includes the nucleophilic aromatic substitution of a nitropyridine derivative followed by cyclization to form the indole ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(3-nitropyridin-2-yl)-1h-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles and pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
1-Methyl-2-(3-nitropyridin-2-yl)-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-nitropyridin-2-yl)-1h-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s bioactivity.
Comparison with Similar Compounds
2-Methyl-3-nitropyridine: Shares the nitropyridine moiety but lacks the indole ring.
1-Methylindole: Contains the indole ring but lacks the nitropyridine moiety.
3-Nitropyridine: Similar nitropyridine structure but without the methyl and indole groups.
Uniqueness: 1-Methyl-2-(3-nitropyridin-2-yl)-1h-indole is unique due to its combined indole and nitropyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components.
Properties
CAS No. |
917966-85-9 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-methyl-2-(3-nitropyridin-2-yl)indole |
InChI |
InChI=1S/C14H11N3O2/c1-16-11-6-3-2-5-10(11)9-13(16)14-12(17(18)19)7-4-8-15-14/h2-9H,1H3 |
InChI Key |
VIYZPFZLAVFFRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)





![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)





